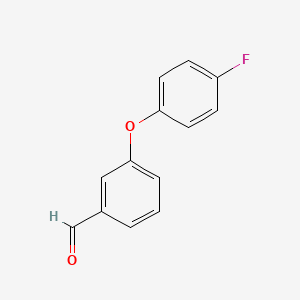

3-(4-Fluorophenoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBZPEDBMOXWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074077 | |

| Record name | Benzaldehyde, 3-(4-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65295-61-6 | |

| Record name | 3-(4-Fluorophenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65295-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-(4-fluorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065295616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-(4-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(4-Fluorophenoxy)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenoxy)benzaldehyde, a fluorinated aromatic ether, stands as a pivotal intermediate in the landscape of modern medicinal chemistry. Its structural motif, combining a reactive aldehyde functionality with a stable fluorophenoxy group, offers a versatile scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, spectroscopic characterization, safe handling, and its emerging role in the development of novel therapeutics, particularly in the realm of neurological disorders.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 65295-61-6 | [2] |

| Molecular Formula | C₁₃H₉FO₂ | [2] |

| Molecular Weight | 216.21 g/mol | [2] |

| Appearance | Predicted to be a solid or oil | N/A |

| Boiling Point | Predicted to be similar to related isomers (e.g., 114-116 °C at 0.7 Torr for 3-(4-fluorophenyl)benzaldehyde) | [3] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of diaryl ethers.[4] A plausible and efficient synthetic route involves the coupling of 3-hydroxybenzaldehyde with 1-fluoro-4-iodobenzene. To prevent unwanted side reactions with the aldehyde functionality under the reaction conditions, it is prudent to first protect the aldehyde group as an acetal.

Proposed Synthetic Pathway

A logical synthetic approach is a three-step process: protection of the aldehyde, Ullmann condensation, and deprotection to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Protection of 3-Hydroxybenzaldehyde

The aldehyde group of 3-hydroxybenzaldehyde is first protected as a 1,3-dioxolane acetal to prevent its participation in subsequent reactions.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-hydroxybenzaldehyde (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.

-

Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-hydroxyphenyl)-1,3-dioxolane, which can often be used in the next step without further purification.

-

Step 2: Ullmann Condensation

The protected intermediate undergoes a copper-catalyzed Ullmann coupling with 1-fluoro-4-iodobenzene.

-

Procedure:

-

To a reaction vessel, add 2-(3-hydroxyphenyl)-1,3-dioxolane (1.0 eq.), 1-fluoro-4-iodobenzene (1.1 eq.), potassium carbonate (K₂CO₃) as the base (2.0 eq.), and a catalytic amount of copper(I) iodide (CuI) (0.1 eq.).

-

Add dimethylformamide (DMF) as the solvent and heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 120-140 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(3-(4-fluorophenoxy)phenyl)-1,3-dioxolane.

-

Step 3: Deprotection of the Acetal

The final step is the acidic hydrolysis of the acetal to regenerate the aldehyde functionality.

-

Procedure:

-

Dissolve the purified 2-(3-(4-fluorophenoxy)phenyl)-1,3-dioxolane in a mixture of acetone and aqueous hydrochloric acid (e.g., 2M HCl).

-

Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or distillation under reduced pressure.

-

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons.

-

Aldehyde Proton (CHO): A singlet at approximately δ 9.9-10.1 ppm. This downfield shift is characteristic of aldehyde protons due to the deshielding effect of the carbonyl group.[5]

-

Aromatic Protons: A complex multiplet region between δ 7.0 and 7.8 ppm.

-

The protons on the benzaldehyde ring will exhibit splitting patterns influenced by the phenoxy and aldehyde substituents.

-

The protons on the fluorophenoxy ring will appear as two multiplets, characteristic of a para-substituted benzene ring, with coupling to the fluorine atom.

-

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The carbon NMR spectrum will provide key information about the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the range of δ 190-193 ppm, which is highly characteristic of an aldehyde carbonyl carbon.[5][6]

-

Aromatic Carbons: Multiple signals between δ 115 and 165 ppm.

-

The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings, respectively.

-

The ether linkage will also influence the chemical shifts of the ipso-carbons.

-

Predicted FT-IR Spectrum

The infrared spectrum will display characteristic absorption bands for the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.[7]

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O-C Stretch (Aryl Ether): A strong absorption band in the region of 1200-1250 cm⁻¹.

-

C-F Stretch: A strong band typically observed in the 1100-1200 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 216, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

[M-H]⁺ (m/z = 215): Loss of the aldehydic hydrogen.

-

[M-CHO]⁺ (m/z = 187): Loss of the formyl radical.

-

Fragments corresponding to the fluorophenoxy cation and the benzoyl cation.

-

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the aldehyde group, which can undergo a wide range of transformations, including:

-

Reductive Amination: To form secondary and tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Aldol and Knoevenagel Condensations: For carbon-carbon bond formation.

-

Formation of Imines and Hydrazones: By reaction with primary amines and hydrazines, respectively.

This versatility makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Role in Medicinal Chemistry

The this compound scaffold is of significant interest in the synthesis of neurologically active compounds. For instance, derivatives of the isomeric 4-(4'-fluorophenoxy)benzaldehyde have been identified as potent anticonvulsant agents.[8] These compounds often act as sodium channel blockers. It is highly probable that derivatives of this compound could exhibit similar or complementary biological activities.

Caption: Application of this compound in the synthesis of bioactive molecules.

Safety, Handling, and Storage

As a prudent laboratory practice, this compound should be handled with appropriate safety precautions, assuming it may be an irritant and potentially harmful.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis, achievable through established methods like the Ullmann condensation, provides access to a scaffold that is pre-optimized with a fluorine atom for improved drug-like properties. The reactivity of its aldehyde group allows for extensive derivatization, making it an ideal starting material for the exploration of new chemical space in the quest for novel therapeutics, particularly for neurological disorders. This guide provides a solid foundation for researchers and scientists working with this compound, from its synthesis to its potential applications in drug discovery and development.

References

-

U.S. Environmental Protection Agency. Benzaldehyde, 3-(4-fluorophenoxy)- - Substance Details. Available at: [Link]

- Supporting Information for publications in Chemical Communications and Organic Letters. (These documents provide typical NMR data for various substituted benzaldehydes).

-

(No direct author). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. Available at: [Link]

- Royal Society of Chemistry. Electronic Supplementary Information. (This document provides NMR data for various substituted benzaldehydes).

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Available at: [Link]

-

IWK Health Centre. 3-(4-Fluorophenyl)benzaldehyde. Available at: [Link]

- Dimmock, J. R., et al. (1999). Anticonvulsant activities of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research, 46(2), 112-119.

-

NIST. Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. Ullmann condensation. Available at: [Link]

- Arkat USA, Inc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.

- (No direct author).

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available at: [Link]

- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542.

- Pandeya, S. N. (2012). Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharmaceutica, 62(3), 263-286.

-

Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

-

PubChem. 3-Phenoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

- ThalesNano.

-

ResearchGate. FTIR spectrum of benzaldehyde. Available at: [Link]

- G. A. H. W. Wijerathne, et al. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 23(3), 1935-1943.

-

PubChem. Benzaldehyde, 3,4-dimethoxy-, methylmonoacetal. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Benzaldehyde, 3,4-dihydroxy-. NIST Chemistry WebBook. Available at: [Link]

- Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.

- Almasir, M., et al. (2023). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 84(8), 1-20.

-

PubChem. Benzaldehyde, 3,4-dimethoxy-, methylmonoacetal. National Center for Biotechnology Information. Available at: [Link]

- Fassihi, A., et al. (2016). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazole. Pharmaceutical and Biomedical Research, 2(3), 43-50.

- Bougie, J., & Deslongchamps, G. (2011). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molbank, 2011(3), M732.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]

- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

An In-depth Technical Guide to 3-(4-Fluorophenoxy)benzaldehyde: Synthesis, Reactivity, and Applications

Introduction: The Strategic Importance of the Diaryl Ether Scaffold

In the landscape of modern medicinal and materials chemistry, the diaryl ether linkage represents a cornerstone structural motif. Its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores its strategic value.[1] The diaryl ether scaffold imparts a unique combination of conformational flexibility and metabolic stability, making it a privileged structure in drug discovery.[2][3] 3-(4-Fluorophenoxy)benzaldehyde (CAS No. 65295-61-6) emerges as a particularly valuable synthetic intermediate, synergistically combining the robust diaryl ether core with a reactive aldehyde functionality and a strategically placed fluorine atom—a feature known to enhance pharmacokinetic properties.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, offering a technical resource for researchers engaged in drug development and advanced organic synthesis.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The key data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 65295-61-6 | [4][5] |

| Molecular Formula | C₁₃H₉FO₂ | [4] |

| Molecular Weight | 216.21 g/mol | [4] |

| Appearance | Solid | [6] |

| Boiling Point | 114-116 °C @ 0.7 Torr | [6] |

| Density | 1.173 ± 0.06 g/cm³ (Predicted) | [6] |

Spectroscopic Analysis: Deciphering the Molecular Signature

-

¹H NMR: The proton spectrum is expected to be complex in the aromatic region (approx. δ 7.0-8.0 ppm). The aldehyde proton will be the most downfield, appearing as a sharp singlet around δ 9.9-10.1 ppm. The protons on the benzaldehyde ring will exhibit splitting patterns influenced by their meta and ortho relationships to the aldehyde and ether groups. The protons on the fluorophenoxy ring will appear as two distinct multiplets, characteristic of a para-substituted system, showing coupling to each other and to the fluorine atom.

-

¹³C NMR: The carbon spectrum will be characterized by a highly deshielded aldehyde carbon signal near δ 191-193 ppm. The aromatic region will display 10 distinct signals (four for the fluorophenoxy ring and six for the benzaldehyde ring), as the molecule is unsymmetrical. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant, a hallmark of fluorinated aromatics. The carbons flanking the ether oxygen will also show characteristic shifts.

-

IR Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹, C-O-C ether stretches around 1200-1250 cm⁻¹, and C-F bond vibrations.

Synthesis of the Diaryl Ether Core: The Ullmann Condensation

The formation of the diaryl ether C-O bond is the critical step in synthesizing this compound. The copper-catalyzed Ullmann condensation is a classic and robust method for this transformation, coupling an aryl halide with a phenol.[10][11] This approach offers a reliable pathway, particularly when modern ligands and conditions are employed to mitigate the traditionally harsh reaction temperatures.

The logical synthetic disconnection involves reacting 3-hydroxybenzaldehyde with 1-fluoro-4-iodobenzene (or the more reactive 1-bromo-4-fluorobenzene) in the presence of a copper catalyst and a base.

Caption: Ullmann condensation pathway for synthesis.

Field-Proven Experimental Protocol: Ullmann Condensation

This protocol is adapted from established methodologies for diaryl ether synthesis.[12] The choice of a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is crucial for efficiently deprotonating the phenol without interfering with the aldehyde. A copper(I) source is the active catalyst.

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), and cesium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Cu(I) catalyst.

-

Reagent Addition: Add copper(I) iodide (CuI, 0.1 eq) and a suitable ligand such as 1,10-phenanthroline (0.2 eq). The ligand accelerates the reaction, allowing for lower temperatures and improving yields.

-

Solvent & Reaction: Add anhydrous, high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide or Pyridine) via syringe. Heat the reaction mixture to 110-130 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-hydroxybenzaldehyde) is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.

-

Purification: Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Reactivity and Synthetic Utility

The synthetic versatility of this compound is rooted in the reactivity of its aldehyde group. The phenoxy group at the meta-position exerts a moderate electron-withdrawing inductive effect, which maintains the electrophilicity of the carbonyl carbon, making it an excellent substrate for various transformations.

Caption: Key reactions of the aldehyde group.

Protocol 1: Knoevenagel Condensation for C=C Bond Formation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, such as malononitrile.[13][14] This reaction is fundamental for synthesizing precursors to various pharmaceuticals and functional materials.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

-

Catalyst: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (approx. 0.1 eq). The base acts to deprotonate the active methylene compound, generating the nucleophile.

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 1-2 hours.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials.

-

Purification: The product, 2-(3-(4-fluorophenoxy)benzylidene)malononitrile, is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.

Protocol 2: Reductive Amination for Amine Synthesis

Reductive amination is one of the most effective methods for synthesizing amines.[15][16] It involves the initial formation of an imine or iminium ion, followed by in-situ reduction. This one-pot procedure is highly efficient and is a workhorse reaction in medicinal chemistry for creating compound libraries.

-

Imine Formation: To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq). A few drops of acetic acid can be added to catalyze imine formation.[17]

-

Reduction: After stirring for 30-60 minutes at room temperature, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.[16] This reagent is selective for the iminium ion over the aldehyde, minimizing side reactions.

-

Reaction: Allow the reaction to stir at room temperature for 6-24 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde.

-

Quenching & Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting amine derivative by flash chromatography.

Applications in Drug Discovery

The 3-(4-fluorophenoxy)phenyl moiety is a key building block for pharmacologically active agents. Derivatives, particularly semicarbazones of the isomeric 4-(4-fluorophenoxy)benzaldehyde, have been identified as potent anticonvulsant agents.[18] This suggests that derivatives of this compound are promising candidates for neurological disorders. The aldehyde handle allows for rapid diversification, enabling the synthesis of libraries of related compounds (e.g., amides, oximes, hydrazones) for structure-activity relationship (SAR) studies.[1]

Safety and Handling

This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as causing skin and serious eye irritation.[5] Avoid inhalation of dust and contact with skin and eyes. Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[5]

Conclusion

This compound is a high-value, versatile intermediate for chemical research and drug development. Its synthesis is reliably achieved through established methods like the Ullmann condensation. The reactivity of its aldehyde group opens a gateway to a vast chemical space of complex derivatives, including amines, alkenes, and alcohols. The strategic incorporation of the fluorinated diaryl ether motif makes this compound a compelling starting point for the design of novel therapeutic agents and advanced materials.

References

- Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271-2285.

-

Chen, T., Yang, J., Wu, H., & Yang, S. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(38), 10336-10355. [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde.

-

Chen, T., Yang, J., Wu, H., & Yang, S. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed, National Center for Biotechnology Information. [Link]

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Diaryl ether derivatives as anticancer agents - A review. ResearchGate. [Link]

- Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis (pp. 78-126).

-

SpectraBase. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved January 11, 2026, from [Link]

-

Dai, B., Zhou, Y., Liu, C., & Zhao, Y. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. ResearchGate. [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

-

Autech Industry Co.,Limited. (n.d.). MSDS of 3-(4-Fluoro-phenoxy)-benzaldehyde. Retrieved January 11, 2026, from [Link]

-

Supporting Information for publications. (n.d.). Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved January 11, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]

-

Chemical-Suppliers.com. (n.d.). Product Search. Retrieved January 11, 2026, from [Link]

-

Singh, A., & Singh, J. (2015). Novel Methods of Knoevenagel Condensation. BHU. [Link]

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, ESI. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 11, 2026, from [Link]

-

The Organic Chem Lab. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde.

- Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (1999). Anticonvulsant activities of 4'-(4'-fluorophenoxy) benzaldehyde semicarbazone. Die Pharmazie, 54(2), 114-116.

Sources

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. capotchem.cn [capotchem.cn]

- 5. fishersci.com [fishersci.com]

- 6. 164334-74-1 CAS MSDS (3-(4-FLUOROPHENYL)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. bhu.ac.in [bhu.ac.in]

- 15. rsc.org [rsc.org]

- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]

3-(4-Fluorophenoxy)benzaldehyde molecular structure

An In-depth Technical Guide to 3-(4-Fluorophenoxy)benzaldehyde: Structure, Synthesis, and Applications

Abstract

This compound is an aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzaldehyde core linked to a fluorinated phenoxy group via an ether bond, offers a unique combination of reactivity and physicochemical properties. The aldehyde group serves as a versatile synthetic handle for constructing more complex molecular architectures, while the fluorophenoxy moiety can enhance metabolic stability, binding affinity, and lipophilicity—key attributes in drug design. This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, synthesis protocols, analytical characterization, and applications as a pivotal intermediate in the development of novel therapeutic agents.

Core Molecular Structure and Physicochemical Properties

This compound is a bi-aryl ether derivative. The core structure consists of a benzaldehyde ring substituted at the 3-position with a phenoxy group, which in turn is substituted at its 4-position with a fluorine atom. This arrangement dictates its chemical behavior and potential for biological interactions.

dot graph { layout="neato"; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="H"]; C9 [label="O"]; O1 [label="O"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; F1 [label="F"];

// Define positions C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; C7 [pos="-2.1,1.2!"]; C8 [pos="-2.6,2!"]; C9 [pos="-2.6,0.4!"]; O1 [pos="2.8,0!"]; C10 [pos="4.2,0!"]; C11 [pos="5.0,1.2!"]; C12 [pos="6.4,1.2!"]; C13 [pos="7.1,0!"]; C14 [pos="6.4,-1.2!"]; C15 [pos="5.0,-1.2!"]; F1 [pos="8.5,0!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C7 -- C9; C2 -- O1; O1 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C10; C13 -- F1;

// Double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C7 -- C9; C10 -- C15; C11 -- C12; C13 -- C14; } Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | US EPA[1] |

| CAS Number | 65295-61-6 | US EPA[1] |

| Molecular Formula | C₁₃H₉FO₂ | US EPA[1] |

| Molecular Weight | 216.21 g/mol | US EPA[1] |

| Appearance | Colorless oil (Isomer) | ChemicalBook[2] |

| Boiling Point | 102-104 °C at 0.1 mmHg (Isomer) | ChemicalBook[2] |

| Density | 1.209 g/cm³ (Isomer) | ChemBK[3] |

| XLogP3-AA | 3 | PubChem[4] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

Note: Some physical properties listed are for the closely related isomer 4-fluoro-3-phenoxybenzaldehyde due to a greater availability of experimental data for that compound.

Synthesis and Purification

The synthesis of this compound is typically achieved via an Ullmann condensation or a similar nucleophilic aromatic substitution reaction. A common strategy involves the coupling of 3-hydroxybenzaldehyde with 1-fluoro-4-iodobenzene or a related activated aryl halide. The aldehyde group may require protection as an acetal during the coupling reaction to prevent side reactions, followed by deprotection.

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Protection of Aldehyde:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-hydroxybenzaldehyde acetal.[5]

-

-

Ullmann Coupling:

-

To an oven-dried flask under an inert atmosphere (e.g., Argon), add the crude acetal (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once complete, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Deprotection and Purification:

-

Dissolve the crude protected product in a mixture of ethanol and water.[2]

-

Add a catalytic amount of concentrated hydrochloric acid.[2]

-

Stir the solution at room temperature for several hours until deprotection is complete (monitored by TLC).[2]

-

Remove the ethanol under reduced pressure. Add toluene and water to the residue.[2]

-

Separate the organic phase, wash with water, dry over sodium sulfate, and evaporate the solvent.[2]

-

Purify the final product, this compound, by vacuum distillation or silica gel column chromatography to yield a colorless oil.[2]

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete profile.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.9-10.1 ppm. - Aromatic protons exhibiting complex multiplets in the δ 7.0-8.0 ppm range. The protons on the benzaldehyde ring will show meta and ortho couplings, while the protons on the fluorophenoxy ring will show characteristic patterns due to fluorine coupling. |

| ¹³C NMR | - Aldehyde carbon (C=O) signal around δ 190-192 ppm. - Aromatic carbons in the δ 115-165 ppm range. The carbon directly bonded to fluorine will show a large ¹JC-F coupling constant. |

| IR Spectroscopy | - Strong C=O stretch for the aldehyde at ~1700 cm⁻¹. - C-H stretch for the aldehyde proton at ~2820 and ~2720 cm⁻¹. - C-O-C (ether) asymmetric stretch around 1240 cm⁻¹. - C-F stretch around 1220-1180 cm⁻¹. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 216. |

Applications in Drug Discovery and Research

The this compound scaffold is a valuable building block in medicinal chemistry. The strategic placement of the fluorine atom and the reactive aldehyde group provides a powerful platform for developing novel bioactive molecules.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction into a drug candidate can block sites of oxidative metabolism, thereby increasing the molecule's half-life and bioavailability.[6][7]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, potentially enhancing binding affinity and potency.[6]

-

Synthetic Handle: The aldehyde group is highly versatile and can be readily converted into a wide range of functional groups or used in coupling reactions (e.g., Wittig, reductive amination, aldol condensation) to build more complex structures.[6][8]

A key example of the utility of this structural class is found in the development of anticonvulsant agents. The semicarbazone derivative of the related isomer, 4-(4'-fluorophenoxy) benzaldehyde, was identified as a potent lead molecule in the search for new antiepileptic drugs.[9] This highlights the potential of the fluorophenoxy benzaldehyde core in generating compounds with significant central nervous system activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available Safety Data Sheets (SDS) for this compound and its close isomers.[10][11]

Table 3: Hazard and Safety Information

| Category | Recommendation | Source(s) |

| Hazards | Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed. Toxic to aquatic life. | [4][10][11] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and exposed skin thoroughly after handling. | [10] |

| PPE | Wear protective gloves, chemical safety goggles or face shield, and a lab coat. | [10][12] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [10][11] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention. | [10][11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [10] |

Conclusion

This compound is a strategically important molecule whose value lies in the synergistic combination of its constituent parts. The fluorinated ring offers a means to fine-tune pharmacokinetic properties, while the versatile aldehyde provides a gateway to vast chemical diversity. This technical guide has outlined its fundamental structure, provided a framework for its synthesis and characterization, and underscored its proven potential as a foundational element in the design of next-generation therapeutics. For researchers in drug discovery and organic synthesis, a thorough understanding of this compound provides a reliable tool for molecular innovation.

References

-

Capot Chemical. (2013). MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]

-

ChemBK. (2024). 3-(Phenoxy)-4-fluoro-benzaldehyde - Physico-chemical Properties. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzaldehyde, 3-(4-fluorophenoxy)- - Substance Details. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

- Google Patents. (1981). EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.

-

IWK Health Centre. (n.d.). 3-(4-Fluorophenyl)benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Dimmock, J. R., et al. (1999). Anticonvulsant activities of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone. Epilepsia, 40(2), 248-252.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Supporting Information. (2014).

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Supporting Information. (n.d.).

-

ResearchGate. (n.d.). UV-Visible, IR, and 1H NMR spectral data of compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 4-Fluoro-3-phenoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]

- 10. fishersci.com [fishersci.com]

- 11. 4-Fluoro-3-phenoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 12. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenoxy)benzaldehyde

Introduction

3-(4-Fluorophenoxy)benzaldehyde is a key chemical intermediate whose structural motif is of significant interest in the fields of medicinal chemistry and materials science. As a diaryl ether, it combines the reactivity of an aldehyde functional group—a versatile handle for subsequent chemical transformations—with the pharmacokinetic benefits often conferred by a fluorine substituent, such as enhanced metabolic stability and binding affinity.[1][2][3] Its derivatives have been explored for various therapeutic applications, including the development of novel anticonvulsant agents where related structures have shown considerable promise.[4]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will dissect two core strategies—Nucleophilic Aromatic Substitution (SNAr) and the classic Ullmann Condensation—from both a mechanistic and practical standpoint. The narrative emphasizes the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility.

Core Synthetic Strategies: A Comparative Overview

The formation of the central diaryl ether C-O bond is the critical transformation in the synthesis of this compound. The two most robust and scientifically validated methods to achieve this are the Nucleophilic Aromatic Substitution (SNAr) and the copper-catalyzed Ullmann Condensation.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway is often favored for its efficiency and milder conditions.[5] It relies on the attack of a nucleophile (a phenoxide) on an aryl halide that is "activated" by an electron-withdrawing group.[6] For the synthesis of our target molecule, this typically involves the reaction of 3-hydroxybenzaldehyde with an activated 4-fluorophenyl electrophile.

-

Ullmann Condensation: This is a classic and powerful method for forming C-O bonds, utilizing a copper catalyst to couple an aryl halide with an alcohol or phenol.[7][8] While reliable, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, conditions under which sensitive functional groups, like aldehydes, may not be stable.[5][9] This necessitates a protection-deprotection strategy, adding steps to the overall synthesis.

The choice between these routes depends on factors such as starting material availability, scalability, and tolerance to specific reaction conditions.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The SNAr mechanism proceeds via an addition-elimination sequence.[6] In the most logical route to this compound, the phenoxide of 3-hydroxybenzaldehyde acts as the nucleophile, attacking an electron-deficient aryl fluoride like 1,4-difluorobenzene. The reaction is facilitated by the presence of a strong base to deprotonate the phenol and a polar aprotic solvent to solvate the cation without hindering the nucleophile. The fluorine atom on the target ring acts as an excellent leaving group in nucleophilic aromatic substitution, a trend opposite to that seen in SN1/SN2 reactions.[10]

dot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Fluorophenoxy)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-(4-Fluorophenoxy)benzaldehyde (C₁₃H₉FO₂). In the absence of a complete, publicly available experimental dataset, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the compound's spectral features. Authored for researchers, scientists, and drug development professionals, this guide offers in-depth theoretical analysis, predicted data, and field-proven, step-by-step protocols for the experimental acquisition and validation of these spectra. The objective is to provide a robust framework for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. Its structure, featuring a benzaldehyde core linked to a fluorinated phenyl ring via an ether bridge, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. Accurate characterization is paramount for confirming molecular identity, assessing purity, and understanding its chemical behavior.

While public repositories like PubChem confirm the compound's basic identity, they currently lack comprehensive, experimentally-derived spectroscopic data. This guide addresses this gap by providing a detailed, predictive analysis grounded in fundamental spectroscopic theory, coupled with actionable protocols for researchers to generate and confirm this data in their own laboratories.

Molecular Structure & Predicted Spectroscopic Signatures

The key to interpreting the spectra of this compound lies in understanding its constituent parts: a substituted benzaldehyde ring (Ring A), a p-substituted fluorophenyl ring (Ring B), an ether linkage, an aldehyde functional group, and a carbon-fluorine bond. Each of these components will produce characteristic signals in NMR, IR, and MS analyses.

Figure 1. Chemical Structure of this compound with IUPAC numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its constitution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton. The electron-withdrawing nature of the aldehyde and the influence of the ether linkage will dictate the chemical shifts of the aromatic protons.[1]

-

Aldehyde Proton (H-7): This proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group. It is expected to appear as a sharp singlet far downfield.[2]

-

Aromatic Protons (Ring A): The four protons on the benzaldehyde ring are chemically distinct. Their shifts are influenced by the ortho, meta, and para relationships to the aldehyde and phenoxy substituents. Protons H-2 and H-6 will be most affected by the aldehyde group, while H-4 will be influenced by the ether linkage.

-

Aromatic Protons (Ring B): The protons on the fluorophenyl ring will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The strong coupling between adjacent protons (H-2'/H-3' and H-5'/H-6') will result in an AA'BB' system, which often simplifies to two apparent doublets.[3] Fluorine coupling may further influence these signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-7 (Aldehyde) | 9.9 - 10.1 | Singlet (s) | 1H | Highly deshielded by C=O group.[2] |

| H-2 | 7.6 - 7.7 | Singlet (or narrow t) | 1H | Ortho to CHO, ortho to O-Ar. |

| H-6 | 7.5 - 7.6 | Doublet of doublets (dd) | 1H | Ortho to CHO, meta to O-Ar. |

| H-4 | 7.4 - 7.5 | Triplet (t) | 1H | Meta to CHO, meta to O-Ar. |

| H-5 | 7.2 - 7.3 | Doublet of doublets (dd) | 1H | Para to CHO, ortho to O-Ar. |

| H-2', H-6' | 7.0 - 7.2 | "Doublet" (d) | 2H | Ortho to Fluorine, AA'BB' system.[3] |

| H-3', H-5' | 6.9 - 7.1 | "Doublet" (d) | 2H | Meta to Fluorine, AA'BB' system.[3] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 13 distinct signals, as the molecule has no plane of symmetry. The chemical shifts are highly diagnostic for the carbonyl carbon, the carbons involved in the ether linkage, and the carbon bonded to fluorine.[4]

-

Carbonyl Carbon (C-7): This carbon will have the largest chemical shift, typically appearing between 190-200 ppm for aromatic aldehydes.[4][5]

-

Aromatic Carbons: The carbon atoms of the aromatic rings will resonate in the 110-165 ppm region. The C-F bond will induce a large C-F coupling constant (¹JCF) for C-4', which will appear as a doublet. The carbons attached to the ether oxygen (C-3 and C-1') will also be significantly downfield.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Assigned Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-7 (C=O) | 190 - 194 | Aldehyde carbonyl carbon.[4] |

| C-3 | 158 - 162 | Aromatic carbon attached to ether oxygen. |

| C-4' | 157 - 161 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon attached to fluorine.[7] |

| C-1' | 151 - 155 | Aromatic carbon attached to ether oxygen. |

| C-1 | 137 - 139 | Quaternary carbon adjacent to aldehyde. |

| C-5 | 130 - 132 | Aromatic CH. |

| C-2 | 125 - 128 | Aromatic CH. |

| C-6 | 123 - 125 | Aromatic CH. |

| C-2', C-6' | 121 - 124 (d, ³JCF ≈ 8 Hz) | Aromatic CH ortho to Fluorine. |

| C-4 | 120 - 122 | Aromatic CH. |

| C-3', C-5' | 116 - 119 (d, ²JCF ≈ 23 Hz) | Aromatic CH meta to Fluorine. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.[8]

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

-

-

Instrument Setup:

-

¹H Spectrum Acquisition:

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a standard 30° or 45° pulse angle.

-

Set the number of scans (NS) to 16 or 32 for a good signal-to-noise ratio.

-

Set the relaxation delay (D1) to 2 seconds.[10]

-

Acquire the Free Induction Decay (FID).

-

-

¹³C Spectrum Acquisition:

-

Switch the probe to the ¹³C channel.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans (NS) to 1024 or higher, as ¹³C has low natural abundance.[8]

-

Set the relaxation delay (D1) to 2 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply Fourier transformation to the FIDs for both spectra.

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the central peak of the CDCl₃ multiplet at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Diagram 1. Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the aldehyde, the aromatic rings, the ether linkage, and the C-F bond.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

|---|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic | Medium | Characteristic of C-H bonds on a benzene ring.[11][12] |

| 2850 & 2750 | C-H Stretch | Aldehyde (Fermi doublets) | Weak | Highly diagnostic pair of peaks for an aldehyde C-H bond.[13][14] |

| 1705 - 1690 | C=O Stretch | Aromatic Aldehyde | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a saturated aldehyde.[13][14] |

| 1600 & 1480 | C=C Stretch | Aromatic Ring | Medium | Skeletal vibrations of the benzene rings.[12] |

| 1250 - 1200 | C-O-C Stretch | Aryl Ether (asymmetric) | Strong | Characteristic of the asymmetric stretch in diaryl ethers. |

| 1200 - 1150 | C-F Stretch | Aryl Fluoride | Strong | Strong absorption due to the polarity of the C-F bond. |

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid or liquid samples with minimal preparation.[15][16]

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or ZnSe) is clean.[17]

-

Wipe the crystal with a soft tissue dampened with isopropanol and allow it to dry completely.

-

-

Background Collection:

-

With the clean, empty ATR anvil, collect a background spectrum. This spectrum of the ambient environment (air, CO₂) will be automatically subtracted from the sample spectrum.[18]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm and apply firm, consistent pressure to ensure good contact between the sample and the crystal surface.[18]

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample powder.

-

Clean the crystal surface thoroughly with a solvent-dampened tissue as in step 1.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a pattern that can be used for structural elucidation.[19][20]

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₁₃H₉FO₂ is 216.06 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 216, with a characteristic fragmentation pattern.[21]

-

Molecular Ion (M⁺˙): The peak at m/z 216 corresponds to the intact molecule minus one electron.

-

M-1 Peak: A peak at m/z 215 is expected from the loss of the aldehydic hydrogen radical, forming a stable acylium ion.[22]

-

Loss of Formyl Radical: Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of the ·CHO radical (29 Da), giving a peak at m/z 187.

-

Ether Cleavage: The ether bond is a likely site for fragmentation. Cleavage can occur on either side of the oxygen, leading to characteristic fragments.

-

Fluorophenyl Cation: A fragment at m/z 95 corresponding to the [F-C₆H₄]⁺ cation.

Table 4: Predicted Key Fragments in EI Mass Spectrum

| m/z Value | Proposed Fragment Ion | Formula | Rationale |

|---|---|---|---|

| 216 | [M]⁺˙ | [C₁₃H₉FO₂]⁺˙ | Molecular Ion |

| 215 | [M-H]⁺ | [C₁₃H₈FO₂]⁺ | Loss of aldehydic H radical.[22] |

| 187 | [M-CHO]⁺ | [C₁₂H₈FO]⁺ | Loss of formyl radical.[22] |

| 121 | [C₇H₄O₂]⁺ | Fragment from cleavage of the ether C-O bond. | |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation. |

| 77 | [C₆H₅]⁺ | | Phenyl cation from secondary fragmentation.[21] |

Diagram 2. Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: EI-MS Data Acquisition

This protocol describes a general procedure for obtaining an EI mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup (GC-MS):

-

Set the GC injector temperature to 250 °C.

-

Use a suitable GC column (e.g., DB-5ms) and a temperature program designed to elute the compound, for example, hold at 100 °C for 1 min, then ramp at 20 °C/min to 300 °C.

-

Set the MS transfer line temperature to 280 °C.

-

-

MS Acquisition:

-

Data Analysis:

-

Inject 1 µL of the sample solution into the GC.

-

Identify the peak corresponding to this compound in the resulting chromatogram.

-

Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.[24]

-

Conclusion

This guide provides a robust, predictive framework for the comprehensive spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a benchmark for researchers. By following the detailed experimental protocols, scientists can confidently acquire and interpret the necessary data to verify the structure, confirm the identity, and assess the purity of this compound, ensuring the integrity and reproducibility of their scientific work.

References

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

R-NMR. SOP data acquisition. Retrieved from [Link]

-

University of Oxford. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Retrieved from [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

UT Health San Antonio. Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Bitesize Bio. (2022, June 14). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 14). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Emory University. Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ACS Publications. Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory. Retrieved from [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

YouTube. (2019, January 22). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

University of Massachusetts Lowell. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

University of Rochester. Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

-

University of Colorado Boulder. IR Chart. Retrieved from [Link]

-

Michigan State University. IR Absorption Table. Retrieved from [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Williams College. 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Thermo Scientific. (2013, April 9). Using the ATR technique to collect FT-IR spectra. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2020, April 28). Fragmentation pattern of ethers, aldehyde, ketones. Retrieved from [Link]

-

Université de Genève. Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 9. r-nmr.eu [r-nmr.eu]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. agilent.com [agilent.com]

- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. scribd.com [scribd.com]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 23. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 24. rroij.com [rroij.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 3-(4-Fluorophenoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive, in-depth analysis of 3-(4-Fluorophenoxy)benzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships behind experimental choices, offering field-proven insights into sample preparation, spectral acquisition, and detailed structural elucidation. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques, we will systematically deconstruct the molecule's spectral signature. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility. All mechanistic claims and procedural standards are rigorously supported by citations to authoritative literature, culminating in a comprehensive reference list for further exploration.

Introduction: The Significance of this compound

This compound is a key chemical intermediate, particularly in the synthesis of synthetic pyrethroid insecticides. Its molecular architecture, featuring two distinct aromatic rings linked by an ether oxygen and bearing both an aldehyde and a fluorine substituent, presents a rich case study for NMR analysis. A thorough understanding of its structure is paramount for quality control, reaction monitoring, and the rational design of new bioactive molecules. NMR spectroscopy stands as the preeminent technique for unambiguously determining the chemical structure of organic compounds in solution.[1][2] This guide will provide the foundational principles and practical steps to fully characterize this molecule.

Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a phenomenon grounded in the magnetic properties of atomic nuclei.[1][3] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[4] When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels.[2][5]

The core of the NMR experiment involves applying a radiofrequency (RF) pulse that excites the nuclei, causing them to transition to a higher energy state.[1][3] As the nuclei relax back to their ground state, they emit a signal that is detected by the spectrometer. The Fourier transform of this signal yields the NMR spectrum.[3][6]

The precise frequency at which a nucleus resonates is its chemical shift (δ) , a cornerstone of NMR analysis.[7] This shift is highly sensitive to the local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.[1][2] For instance, the electronegative oxygen of the ether and carbonyl groups in this compound will significantly deshield adjacent protons and carbons, shifting their signals to higher ppm values (downfield).[8][9]

Experimental Design & Rationale

A robust NMR analysis relies on a well-defined experimental workflow. The choices made at each stage are critical for obtaining high-quality, interpretable data.

Experimental Workflow

The logical flow for a comprehensive analysis involves a multi-step approach from sample preparation to advanced 2D NMR experiments for complete structural assignment.

Caption: Experimental workflow for NMR analysis.

Protocol: Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[10] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[11]

Methodology:

-

Material: Weigh approximately 5-25 mg of purified this compound. This concentration is generally sufficient for standard ¹H and ¹³C NMR experiments.[12]

-

Solvent Selection: Use a deuterated solvent, such as Chloroform-d (CDCl₃), to avoid large solvent signals that would obscure the analyte peaks. The deuterium signal is also used by the spectrometer for field-frequency locking.[10]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[11] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR probe.[10]

-

Filtration and Transfer: To remove any insoluble particles that can degrade spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube.[13]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[10]

Data Acquisition and Interpretation

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity).

Expected ¹H NMR Signals for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Aldehyde H (H-α) | ~9.9 - 10.1 | Singlet (s) | The aldehyde proton is highly deshielded by the adjacent carbonyl group, placing it far downfield.[14][15][16] It typically shows no coupling to the aromatic protons. |

| Aromatic H's | ~7.0 - 7.8 | Multiplets (m) | Protons on the two aromatic rings will resonate in this region. Their exact shifts and splitting patterns depend on their position relative to the electron-withdrawing aldehyde and the electron-donating/withdrawing ether and fluorine groups. |

-

Benzaldehyde Ring: The protons on this ring will be influenced by both the meta-ether linkage and the strongly deshielding aldehyde group.

-

Fluorophenoxy Ring: The protons on this ring exhibit a characteristic pattern due to the fluorine atom. Protons ortho to the fluorine will couple to it, resulting in additional splitting (a doublet of doublets). Protons meta to the fluorine will show smaller coupling.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Signals for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Aldehyde C (C=O) | ~190 - 193 | The carbonyl carbon is extremely deshielded and is a diagnostic peak for aldehydes.[14][17] |

| Aromatic C's | ~115 - 165 | The 11 aromatic carbons (one is a quaternary carbon attached to the aldehyde) will appear in this range. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and a significantly downfield shift. Carbons attached to the ether oxygen will also be shifted downfield.[8][9] |

2D NMR for Unambiguous Assignment

For complex molecules like this, 1D spectra alone may not be sufficient for complete, unambiguous assignment. 2D NMR techniques are invaluable for mapping out the molecular framework.[6][18]

4.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[19][20] The spectrum displays the ¹H spectrum on both axes. Cross-peaks appear off the diagonal, connecting signals from coupled protons.

-

Application: COSY will be instrumental in tracing the connectivity of protons within each aromatic ring. For example, a cross-peak will connect the signal of a proton at the C-4 position of the benzaldehyde ring to its neighbors at C-5 and C-3.

4.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C.[19][21] The spectrum has a ¹H axis and a ¹³C axis. A cross-peak appears at the coordinates of a proton's chemical shift and its directly bonded carbon's chemical shift.

-

Application: HSQC is the most reliable method for definitively assigning which proton is attached to which carbon.[20] For every C-H bond in the molecule, a correlation peak will be observed, simplifying the assignment of the crowded aromatic region of the ¹³C spectrum.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. ijirset.com [ijirset.com]

- 3. process-nmr.com [process-nmr.com]

- 4. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting | OpenOChem Learn [learn.openochem.org]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. organomation.com [organomation.com]

- 12. scribd.com [scribd.com]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. brainly.com [brainly.com]

- 15. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]